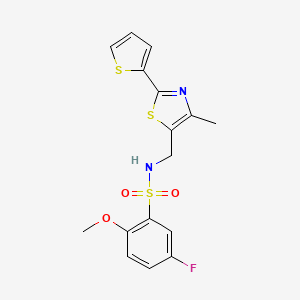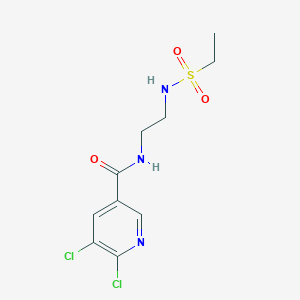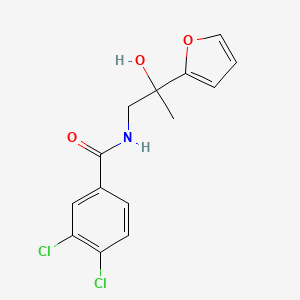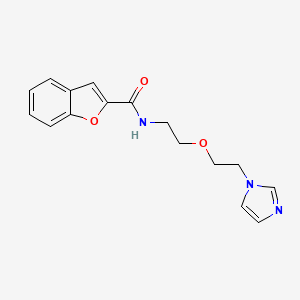![molecular formula C19H18BrN3O B2629013 2-(2-Bromophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone CAS No. 2380189-38-6](/img/structure/B2629013.png)
2-(2-Bromophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone, also known as BZA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the family of azetidinones, which are known for their diverse biological activities. BZA has been found to exhibit potent anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 2-(2-Bromophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 2-(2-Bromophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. 2-(2-Bromophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone has also been found to modulate the activity of ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the sensation of pain.
Biochemical and Physiological Effects:
2-(2-Bromophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone has been found to exhibit potent anti-inflammatory and analgesic properties in various animal models. Studies have shown that 2-(2-Bromophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone can significantly reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. 2-(2-Bromophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone has also been found to reduce the activation of immune cells, such as macrophages and T cells, which play a key role in the inflammatory response. In addition, 2-(2-Bromophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone has been found to reduce the sensation of pain in various animal models, making it a potential candidate for the development of new pain medications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-Bromophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone in scientific research is its potent anti-inflammatory and analgesic properties. 2-(2-Bromophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone has been found to be effective in various animal models of inflammation and pain, making it a promising candidate for further research. However, one of the limitations of using 2-(2-Bromophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-(2-Bromophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone. One potential direction is the development of new anti-inflammatory and analgesic medications based on the structure of 2-(2-Bromophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone. Another potential direction is the investigation of the potential neuroprotective effects of 2-(2-Bromophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone, as studies have shown that it can protect against neuronal damage in various animal models. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-Bromophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone and its potential use in other scientific research applications.
Synthesemethoden
The synthesis of 2-(2-Bromophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone involves the condensation of 2-bromoacetophenone and 2-methylbenzimidazole with 3-azetidinone. The reaction is carried out under reflux conditions in the presence of a base, such as potassium carbonate. The resulting product is purified by recrystallization to obtain pure 2-(2-Bromophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of 2-(2-Bromophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone is in the field of anti-inflammatory drug discovery. Studies have shown that 2-(2-Bromophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-(2-Bromophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone has also been found to exhibit analgesic properties, making it a potential candidate for the development of new pain medications.
Eigenschaften
IUPAC Name |
2-(2-bromophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O/c1-13-21-17-8-4-5-9-18(17)23(13)15-11-22(12-15)19(24)10-14-6-2-3-7-16(14)20/h2-9,15H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTCUWLRSHGULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)CC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxabicyclo[2.1.1]hexan-1-yl(phenyl)methanamine;hydrochloride](/img/structure/B2628931.png)



![Tert-butyl 2-[1-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclohexyl]acetate](/img/structure/B2628940.png)

![2-[(1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N~1~-(3-ethylphenyl)acetamide](/img/structure/B2628942.png)



![N-(1-cyano-1-cyclopropylethyl)-2-[8-(difluoromethoxy)-1,2,3,4-tetrahydroquinolin-1-yl]acetamide](/img/structure/B2628947.png)


![4-(methoxymethyl)-1-{1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2628953.png)